N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide
Description
N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide (CAS 477851-54-0) is a synthetic propanamide derivative characterized by a 4-bromophenyl group and a 3,4-dichlorobenzyl-substituted oxyimino moiety. Its molecular formula is C₁₆H₁₂Cl₄N₂O₂, with a molecular weight of 406.1 g/mol and a purity ≥95% . Discontinuation of commercial availability suggests challenges in synthesis or application .
Properties
IUPAC Name |
(3Z)-N-(4-bromophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2/c17-12-2-4-13(5-3-12)21-16(22)7-8-20-23-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2,(H,21,22)/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULNPQQAGCGFI-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide typically involves the following steps:
Formation of the oxime: The starting material, 3-(3,4-dichlorobenzyl)oxypropanal, is reacted with hydroxylamine hydrochloride to form the oxime.
Amidation: The oxime is then reacted with 4-bromoaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxime group.
Reduction: Reduction reactions could target the oxime group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Moieties
(a) Positional Isomerism in Chlorine Substitution
- Example: (3Z)-N-(4-Bromophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanamide (CAS 320417-72-9) Key Difference: 2,4-Dichlorobenzyl group instead of 3,4-dichlorobenzyl. Impact: Altered electronic and steric properties due to chlorine positional isomerism. Molecular weight increases slightly to 416.10 g/mol . Synthesis: Similar amide coupling methods, but positional isomerism may affect reaction yields or purification steps.
(b) Methoxy vs. Bromo/Halogen Substitutions
- Example: (E)-N-(3,4-Dichlorobenzyl)-3-(4-methoxyphenyl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino}propanamide (43-THP) Key Difference: 4-Methoxyphenyl group replaces 4-bromophenyl, with a tetrahydro-2H-pyran-2-yl (THP) protecting group on the imino oxygen. The THP group increases molecular weight and may require deprotection for bioactivity. Yield: 87% .
(c) Chromenyloxy Substituents
- Example: N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj) Key Difference: Chromenyloxy group replaces the dichlorobenzyloxyimino moiety. Impact: Extended conjugation from the chromene ring increases molecular weight (494 g/mol) and may enhance UV absorption. Synthesis yield drops to 40%, indicating steric challenges .
Physicochemical and Pharmacological Properties
(a) Molecular Weight and Solubility
- The target compound (406.1 g/mol ) is smaller than chromenyl derivatives (e.g., VIj, 494 g/mol ), favoring better membrane permeability.
(c) Thermal Stability
- VIj has a high melting point (223–224°C ), indicating crystalline stability, whereas THP-protected compounds are isolated as solids or gums .
Biological Activity
N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.
Structural Characteristics
The molecular formula of this compound is . The compound features a bromophenyl group and a dichlorobenzyl moiety linked through an imino group. This unique structure contributes to its biological activity.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Weight | 396.6 g/mol |
| Chemical Structure | Chemical Structure |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with 3-(3,4-dichlorobenzyl)oxime in the presence of appropriate coupling agents. This method allows for the efficient formation of the desired compound with high yields.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. In a study evaluating various derivatives, it was found that several compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentrations (MICs) were determined for various derivatives at concentrations ranging from 50 to 1600 µg/mL. The MIC values for related compounds were reported between 100-400 µg/mL .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives containing the urea group have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis in cancer cells .
Case Study:
A study conducted on a series of urea derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer). The most potent derivatives achieved IC50 values in the nanomolar range .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of halogen atoms (bromine and chlorine) enhances the lipophilicity and overall bioactivity of the compound.
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : May include induction of apoptosis through caspase activation or inhibition of proliferation signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
